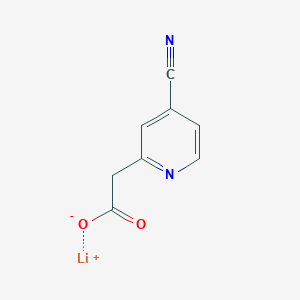

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate

カタログ番号 B2432283

CAS番号:

2126162-51-2

分子量: 168.08

InChIキー: VJXUEGQLIFYTPN-UHFFFAOYSA-M

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate is a chemical compound with the CAS Number: 2126162-51-2 . It has a molecular weight of 168.08 . The IUPAC name for this compound is lithium 2-(4-cyanopyridin-2-yl)acetate . The InChI code for this compound is 1S/C8H6N2O2.Li/c9-5-6-1-2-10-7 (3-6)4-8 (11)12;/h1-3H,4H2, (H,11,12);/q;+1/p-1 .

Molecular Structure Analysis

The InChI key for this compound is VJXUEGQLIFYTPN-UHFFFAOYSA-M . This key can be used to retrieve the molecular structure of the compound from databases that support InChI keys.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .科学的研究の応用

Mixed Aggregation and Structural Properties

- Mixed Aggregation Studies : Research by Romesberg and Collum (1994) in the "Journal of the American Chemical Society" examined the mixed aggregation of lithium dialkylamides with various LiX salts, including lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate. They used semiempirical computational methods to study the relative stabilities of mixed aggregates, indicating a complex interplay of steric effects influencing the structures and stabilities of these aggregates Romesberg & Collum, 1994.

Lithium Porphyrin Complexes

- Stable Water-Soluble Lithium Complexes : Richards et al. (1996) reported in "Inorganic Chemistry" on the creation of a stable lithium complex in a basic aqueous solution with a water-soluble porphyrin. This study highlights the significant affinity of lithium ions for certain complex structures in aqueous solutions Richards, Hammons, Joe, & Miskelly, 1996.

Electrochemical Properties and Batteries

- Electrochemical Properties in Batteries : Alcántara et al. (1995) in the "Journal of The Electrochemical Society" explored the structure and electrochemical properties of Li1 − x (Ni y Co1 − y) 1 + x O 2, focusing on the effects of chemical delithiation. The study provides insights into the role of lithium ions in enhancing the reversibility of charge-discharge cycles in lithium cells Alcántara, Morales, Tirado, Stoyanova, & Zhecheva, 1995.

Hydrothermal Systems and Geology

- Properties Under Hydrothermal Conditions : Wang et al. (2017) in "Chemical Geology" investigated lithium's behavior under hydrothermal conditions, revealing complex ion pairing between Li+ and SO42− at high temperatures. This study offers valuable insights into the geochemical behavior of lithium in natural hydrothermal systems Wang, Wang, Chou, Hu, Wan, & Li, 2017.

Stability in Acid Solutions

- Stability in Acid Solutions : Shimonishi et al. (2010) in the "Journal of Power Sources" examined the stability of a NASICON-type lithium ion conducting solid electrolyte in various acid solutions. Their findings are significant for understanding the behavior of lithium ions in acidic environments, relevant to battery technology Shimonishi, Zhang, Johnson, Imanishi, Hirano, Takeda, & Yamamoto, 2010.

Surface Treatments for Batteries

- Improved Battery Performance : Amatucci et al. (1997) in "Solid State Ionics" discussed the use of surface treatments to enhance the performance of Li1 + x Mn2− x O4 spinel in lithium-ion batteries. Their research contributes to the development of more efficient and durable battery materials Amatucci, Blyr, Sigala, Alfonse, & Tarascon, 1997.

Spectroscopic Studies

- Spectroscopic Interaction Studies : Hojo et al. (2007) in "The Journal of Physical Chemistry B" conducted UV-visible and NMR spectroscopic studies on the interaction between lithium ions and various anions. This research provides a detailed understanding of lithium ion interactions at a molecular level Hojo, Ueda, Inoue, Ike, Kobayashi, & Nakai, 2007.

Ionic Conductivity

- Lithium Titanium Phosphate Systems : Aono et al. (1989) in the "Journal of The Electrochemical Society" reported on the high lithium ionic conductivity in Li1 + X M X Ti2 − X (PO4)3 systems. Their findings are crucial for the development of high-performance solid-state Li-ion conductors Aono, Sugimoto, Sadaoka, Imanaka, & Adachi, 1989.

Safety and Hazards

特性

IUPAC Name |

lithium;2-(4-cyanopyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.Li/c9-5-6-1-2-10-7(3-6)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXUEGQLIFYTPN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=C(C=C1C#N)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)

![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)

![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2432208.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2432209.png)

![1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2432220.png)

![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)